2H-Pyran, 2-(4-ethylphenoxy)tetrahydro-
CAS No.: 140226-52-4
Cat. No.: VC19110895
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140226-52-4 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-(4-ethylphenoxy)oxane |
| Standard InChI | InChI=1S/C13H18O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h6-9,13H,2-5,10H2,1H3 |
| Standard InChI Key | FVCNCUAGNOENEQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)OC2CCCCO2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(4-ethylphenoxy)oxane, reflects its core structure: a six-membered tetrahydropyran ring (oxane) linked via an ether bond to a 4-ethylphenyl group. The canonical SMILES representation confirms the ethyl substituent’s para position on the aromatic ring and the oxane’s chair conformation. X-ray crystallography or computational modeling would further elucidate stereochemical details, but such data remain unpublished for this specific compound.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 140226-52-4 | |
| Molecular Formula | ||
| Molecular Weight | 206.28 g/mol | |
| IUPAC Name | 2-(4-ethylphenoxy)oxane | |
| SMILES | CCC1=CC=C(C=C1)OC2CCCCO2 | |
| InChIKey | FVCNCUAGNOENEQ-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Pathways
While explicit protocols for 2-(4-ethylphenoxy)oxane are scarce, analogous tetrahydropyran derivatives are typically synthesized via acid-catalyzed cyclization of diols or nucleophilic substitution reactions. For example, 2-(4-ethenylphenoxy)oxane (CAS 65409-15-6), a structurally similar compound, is prepared through Mitsunobu reactions or palladium-catalyzed coupling . Applying these methods, 4-ethylphenol could react with a tetrahydropyranyl precursor under Mitsunobu conditions () to yield the target compound .
Optimization Challenges
Key challenges include controlling regioselectivity during ether bond formation and minimizing side reactions such as over-alkylation. The ethyl group’s steric bulk may necessitate elevated temperatures or polar aprotic solvents (e.g., DMF) to enhance reactivity . Chromatographic purification is likely required due to the compound’s moderate polarity.
Physicochemical Properties
Stability and Reactivity
The compound’s ether linkage confers relative stability under neutral conditions, but acid-catalyzed hydrolysis of the tetrahydropyran ring is plausible. The 4-ethylphenoxy group may participate in electrophilic aromatic substitution, though the ethyl substituent’s +I effect deactivates the ring, reducing reactivity compared to unsubstituted phenols.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include at ~1120 cm and aromatic stretches near 3030 cm .
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NMR: NMR would show a multiplet for the oxane’s methylene protons (δ 1.50–4.00 ppm), a triplet for the ethyl group’s (δ 1.20 ppm), and aromatic protons as a doublet (δ 6.80–7.10 ppm) .
Future Research Directions
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Synthetic Methodologies: Develop catalytic asymmetric routes to access enantiopure variants for chiral materials.
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Biological Screening: Evaluate antimicrobial and anticancer activity in cell-based assays.
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Environmental Monitoring: Conduct biodegradation studies to confirm low persistence in soil and water.
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